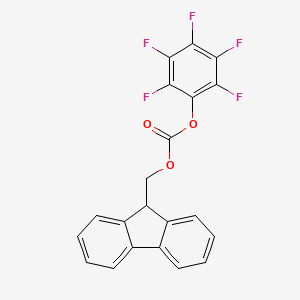

9-Fluorenylmethyl pentafluorophenyl carbonate

Übersicht

Beschreibung

9-Fluorenylmethyl pentafluorophenyl carbonate is a chemical compound with the molecular formula C21H11F5O3 and a molecular weight of 406.30 g/mol . It is commonly used as a reagent for the efficient, side reaction-free introduction of the N-9-fluorenylmethyloxycarbonyl protecting group into amino acids . This compound is particularly valuable in peptide synthesis due to its ability to form stable and easily removable protecting groups.

Vorbereitungsmethoden

The synthesis of 9-fluorenylmethyl pentafluorophenyl carbonate typically involves the reaction of 9-fluorenylmethanol with pentafluorophenyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.

Reaction Conditions:

Reactants: 9-fluorenylmethanol, pentafluorophenyl chloroformate

Base: Triethylamine

Solvent: Anhydrous dichloromethane

Temperature: Room temperature

Purification: Recrystallization or chromatography

Analyse Chemischer Reaktionen

9-Fluorenylmethyl pentafluorophenyl carbonate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form N-9-fluorenylmethyloxycarbonyl-protected amino acids.

Hydrolysis: In the presence of water, it can hydrolyze to form 9-fluorenylmethanol and pentafluorophenol.

Common Reagents and Conditions:

Nucleophiles: Amines

Solvent: Dichloromethane or other non-polar solvents

Temperature: Room temperature to slightly elevated temperatures

Major Products:

- N-9-fluorenylmethyloxycarbonyl-protected amino acids

- 9-fluorenylmethanol

- Pentafluorophenol

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent:

9-Fluorenylmethyl pentafluorophenyl carbonate serves as an effective protecting group for alcohols and amines. Its ability to facilitate the formation of carbon-carbon bonds is crucial for synthesizing complex molecules in pharmaceuticals and agrochemicals. The compound allows for selective reactions without side products, enhancing the efficiency of synthetic pathways.

Case Study:

In a study focused on the synthesis of N-9-fluorenylmethyloxycarbonyl amino acids, researchers demonstrated that this compound could introduce the protecting group efficiently without side reactions, leading to high yields of the desired amino acids .

Medicinal Chemistry

Drug Development:

The compound is employed in the development of new drug candidates that require specific fluorinated structures to enhance bioavailability and metabolic stability. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of drug molecules.

Case Study:

Research has shown that using this compound in the synthesis of fluorinated drug candidates resulted in improved metabolic stability compared to non-fluorinated analogs. This property is particularly beneficial for drugs targeting specific biological pathways .

Polymer Chemistry

Synthesis of Fluorinated Polymers:

In polymer chemistry, this compound is used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These properties make them ideal for applications in coatings, electronics, and other advanced materials.

Data Table: Properties of Fluorinated Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Electronics |

Analytical Chemistry

Derivatizing Agent:

In analytical chemistry, this compound acts as a derivatizing agent in mass spectrometry. It aids in the identification and quantification of various compounds, which is crucial for environmental and clinical analysis.

Case Study:

A study highlighted its effectiveness in improving the detection limits and resolution in mass spectrometric analyses of complex mixtures, demonstrating its utility in both environmental monitoring and clinical diagnostics .

Material Science

Advanced Materials Development:

The unique properties of this compound make it suitable for creating advanced materials with tailored functionalities. These include high-performance adhesives and sealants used in aerospace and automotive industries.

Data Table: Material Properties

| Material Type | Properties |

|---|---|

| Adhesives | High bond strength, temperature resistant |

| Sealants | Chemical resistance, flexibility |

Wirkmechanismus

9-Fluorenylmethyl pentafluorophenyl carbonate is often compared with other similar compounds used for amino acid protection, such as:

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Similar in function but uses a chloroformate group instead of a carbonate.

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu): Another protecting group reagent with a succinimidyl leaving group.

Uniqueness:

Vergleich Mit ähnlichen Verbindungen

- 9-Fluorenylmethyl chloroformate

- 9-Fluorenylmethyl succinimidyl carbonate

Biologische Aktivität

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a versatile reagent widely used in organic synthesis, particularly in peptide chemistry. Its unique structure, featuring a fluorenylmethyl group and a pentafluorophenyl carbonate moiety, allows it to function effectively as both a protecting and activating agent for amino acids. This article explores the biological activity of Fmoc-OPfp, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : 406.31 g/mol

- Melting Point : 85 °C

- Purity : ≥98.0% (by HPLC)

Fmoc-OPfp acts primarily by protecting the amino group of amino acids while simultaneously activating the carboxylic acid group for subsequent coupling reactions. The pentafluorophenyl carbonate moiety enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines during peptide bond formation. This dual functionality is critical in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions.

Applications in Peptide Synthesis

- Protection and Activation : Fmoc-OPfp is utilized for the simultaneous protection of the amino group and activation of carboxylic acids. This approach simplifies the synthesis process by reducing the number of steps required to prepare active esters from amino acids.

- Efficiency in Coupling Reactions : Studies have shown that Fmoc-OPfp exhibits superior coupling efficiency compared to traditional reagents, minimizing racemization during peptide synthesis. This is particularly important for synthesizing enantiomerically pure peptides.

Case Studies

- Synthesis of Protected Amino Acids : A study demonstrated that using six equivalents of Fmoc-OPfp led to high yields of N-Fmoc-protected amino acids with minimal side reactions . The efficiency of this reagent was attributed to its ability to stabilize the reaction intermediates.

- One-Pot Reactions : In a one-pot reaction setup, Fmoc-OPfp was employed to protect amino acids while activating carboxylic acids simultaneously. The results indicated that this method significantly reduced reaction times and improved overall yields compared to sequential protection and activation methods .

Comparative Data

The following table summarizes the efficiency of Fmoc-OPfp in comparison with other common protecting groups:

| Reagent | Coupling Efficiency (%) | Racemization Rate (%) |

|---|---|---|

| Fmoc-OPfp | 95 | 2 |

| Boc (tert-butyloxycarbonyl) | 85 | 10 |

| Z (benzyloxycarbonyl) | 80 | 8 |

Biological Activity

While primarily used in synthetic chemistry, the biological implications of compounds synthesized using Fmoc-OPfp are significant. For instance:

- Peptide Therapeutics : Many peptides synthesized with Fmoc-OPfp have been investigated for their therapeutic potential in various diseases, including cancer and metabolic disorders.

- Enzyme Inhibition Studies : Research has indicated that certain peptides derived from Fmoc-protected amino acids can act as inhibitors for specific enzymes, showcasing their potential in drug development .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKZVZOEBSFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369789 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88744-04-1 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 9-fluorenylmethyl pentafluorophenyl carbonate?

A1: this compound (FMPC) is primarily recognized as a reagent for introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group in peptide synthesis . It enables the preparation of N-Fmoc amino acids and their pentafluorophenyl esters, crucial building blocks in solid-phase peptide synthesis.

Q2: Beyond peptide synthesis, are there other analytical applications of FMPC?

A2: Yes, FMPC has shown promise as a fluorescent labeling agent. Research indicates its utility in determining the concentration of D-penicillamine through fluorescence detection . After derivatization with FMPC, the resulting product exhibits fluorescence, allowing for sensitive quantification using spectrofluorometry.

Q3: What makes the fluorescence of FMPC derivatives particularly advantageous for analytical purposes?

A3: The derivatives formed by the reaction of FMPC with target molecules, such as D-penicillamine, exhibit strong fluorescence with excitation and emission wavelengths of 260 nm and 313 nm, respectively . This high fluorescence intensity, combined with the stability of the derivative, enhances the sensitivity and reliability of the analytical method.

Q4: What are the structural characteristics of this compound?

A4: this compound (FMPC) is characterized by the molecular formula C21H11F5O3 and a molecular weight of 406.305 g/mol . Its structure combines a fluorenylmethoxycarbonyl group with a pentafluorophenyl ester, contributing to its reactivity and utility in chemical synthesis.

Q5: Are there any specific handling and storage recommendations for this compound?

A5: Due to potential pressure buildup in storage containers over time, it's crucial to open bottles containing FMPC cautiously . To maintain its quality and stability, store FMPC in a cool, dry environment, minimizing exposure to moisture and heat.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.